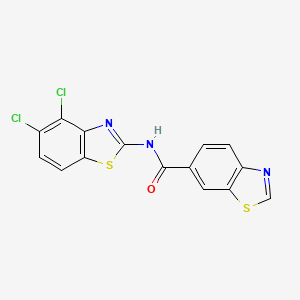

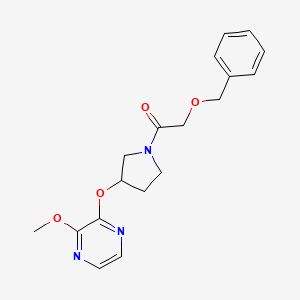

![molecular formula C28H27NO3 B2445868 1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887215-97-6](/img/structure/B2445868.png)

1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1’-(3,3-Diphenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It is one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .

Synthesis Analysis

The synthesis of spiro compounds like “1’-(3,3-Diphenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” usually involves simultaneous reactions of condensation and cyclization .Molecular Structure Analysis

The molecular structure of “1’-(3,3-Diphenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one” is a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one compounds have been incorporated in a wide variety of pharmaceuticals and biochemicals . They have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor .Aplicaciones Científicas De Investigación

Dearomatization Reactions

1’-(3,3-Diphenylpropanoyl)spiro[chroman-2,4’-piperidin]-4-one: (let’s call it Compound A ) has been employed in dearomatization reactions. Dearomatization involves transforming aromatic compounds into structurally diverse three-dimensional polycyclic molecules. In the case of Compound A, researchers have developed a Sc(OTf)3-catalyzed dearomative [5+1] annulation strategy. This process combines readily available 3-aminophenols with O-alkyl ortho-oxybenzaldehydes, leading to the synthesis of spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones. The “two-birds-with-one-stone” approach involves both dearomatization of phenols and direct α-C(sp3)–H bond functionalization of oxygen. This method opens up new avenues for constructing complex polycyclic architectures with enhanced sp3-character .

Spiro[indoline-3,3’-pyrrolizin]-2-one Derivatives

Compound A has also found applications in the synthesis of spiro[indoline-3,3’-pyrrolizin]-2-one derivatives. Researchers optimized reaction conditions to efficiently generate these intriguing compounds. The 1,3-dipolar cycloaddition reaction involving a wide range of chalcones (5a–5t) was investigated, expanding the substrate scope for this transformation .

Analytical Agent for Sulfur-Containing Amino Acids

In another context, Compound A (specifically, the spiropyran derivative DTIQ) serves as an analytical agent. It selectively interacts with glutathione, allowing the development of spectrophotometric and fluorimetric methods for quantifying this essential sulfur-containing amino acid. This application highlights the compound’s potential in bioanalytical chemistry .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be involved in a wide range of pharmaceutical applications .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Piperidine derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .

Propiedades

IUPAC Name |

1'-(3,3-diphenylpropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO3/c30-25-20-28(32-26-14-8-7-13-23(25)26)15-17-29(18-16-28)27(31)19-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,24H,15-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYDOJZFPBILFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

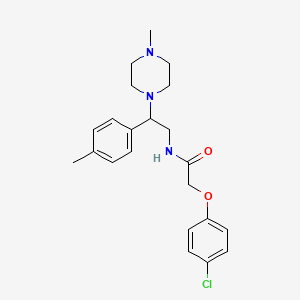

![2-[(2-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2445785.png)

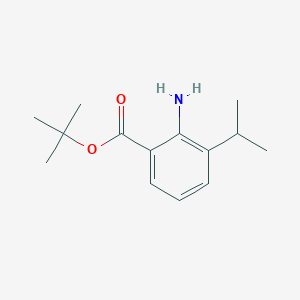

![(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2445789.png)

![2-Methyl-7-((5-methylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2445798.png)

![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2445800.png)

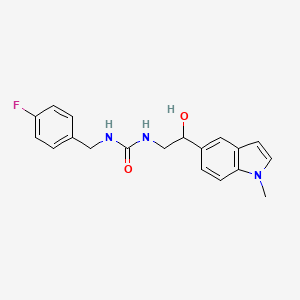

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2445805.png)